6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Overview
Description
6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DMNPY, is a synthetic compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Lumazine-Derived Peptides
Beyond antimycobacterial activity, lumazine-derived peptides have shown interesting properties:
- Terrelumamide A : It also exhibits the ability to bind double-stranded DNA oligomers, likely through intercalation by the lumazine scaffold and groove binding by the peptide backbone .
Model Organism: Schizosaccharomyces pombe (S. pombe)
S. pombe, a fission yeast, serves as a powerful genetic model for various cellular and molecular biological phenomena. Researchers use it to study cell division, chromosomal events, stress responses, and human carcinogenesis .
Recombinant Production of Lumazine Synthase
Lumazine synthase, a cage-forming enzyme, can now be produced recombinantly in a high-yield and cost-effective manner. This development facilitates further research and applications .
Mechanism of Action
Target of Action
The primary target of S.pombe lumazine synthase-IN-1 is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It has been validated as a potential drug target against Mycobacterium tuberculosis (M. tb) using a CRISPRi-based conditional gene knockdown strategy .
Mode of Action
S.pombe lumazine synthase-IN-1 acts as an inhibitor of lumazine synthases . It exhibits binding affinity towards purified lumazine synthase enzyme in vitro . The compound also exhibits riboflavin displacement in an in vitro assay with purified lumazine synthase, indicative of the specificity of these compounds to the active site .
Biochemical Pathways
The compound affects the riboflavin biosynthetic pathway . Lumazine synthase, the target of the compound, is a crucial enzyme in this pathway . The riboflavin biosynthetic pathway consists of seven distinct enzymes, including lumazine synthase . The action of S.pombe lumazine synthase-IN-1 on this pathway results in reduced production of flavin adenine dinucleotide (FAD), the ultimate end product of the riboflavin biosynthetic pathway .
Result of Action
The action of S.pombe lumazine synthase-IN-1 leads to potent antimycobacterial activity . The compound reduces the intracellular burden of M. tb during macrophage infection and prevents the resuscitation of nutrient-starved persister bacteria . Moreover, it enhances the bactericidal effect of first-line anti-TB drugs, isoniazid, and rifampicin .
Action Environment
The action, efficacy, and stability of S.pombe lumazine synthase-IN-1 can be influenced by various environmental factors. For instance, the pH and buffer used can affect the assembly of lumazine synthase, which in turn could impact the effectiveness of the compound . pombe lumazine synthase-IN-1.
properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSLOHMKDSSQHQ-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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